(e)-1-(Phenanthren-2-yl)-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of a phenanthrene moiety attached to a diazene group, which is further connected to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-1-(Phenanthren-2-yl)-2-phenyldiazene typically involves the reaction of phenanthrene-2-carbaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes oxidative dehydrogenation to yield the desired diazene compound. Common reagents used in this synthesis include acetic acid and sodium acetate, with the reaction being carried out at elevated temperatures to facilitate the formation of the diazene bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azo compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The phenyl and phenanthrene moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Substitution: Various substituted phenanthrene and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (e)-1-(Phenanthren-2-yl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways, including those involved in cell proliferation and apoptosis. The phenanthrene and phenyl moieties also contribute to the compound’s ability to intercalate with DNA, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(e)-1-(Naphthalen-2-yl)-2-phenyldiazene: Similar structure but with a naphthalene moiety instead of phenanthrene.
(e)-1-(Anthracen-2-yl)-2-phenyldiazene: Contains an anthracene moiety, offering different electronic properties.
(e)-1-(Biphenyl-2-yl)-2-phenyldiazene: Features a biphenyl group, providing a different steric environment.
Uniqueness
(e)-1-(Phenanthren-2-yl)-2-phenyldiazene is unique due to its phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.
Eigenschaften
CAS-Nummer |
6325-55-9 |
---|---|
Molekularformel |
C20H14N2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
phenanthren-2-yl(phenyl)diazene |
InChI |
InChI=1S/C20H14N2/c1-2-7-17(8-3-1)21-22-18-12-13-20-16(14-18)11-10-15-6-4-5-9-19(15)20/h1-14H |
InChI-Schlüssel |
LDXXLWOZELZFLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.